molecular formula C13H18FN3O B12229076 [2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12229076
M. Wt: 251.30 g/mol
InChI Key: HELXCIJQWCYCBK-UHFFFAOYSA-N
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Description

[2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol: is a chemical compound with a complex structure that includes a fluoropyrimidine moiety and an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the fluoropyrimidine ring and the subsequent attachment of the isoindoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoropyrimidine derivatives and isoindoline-based molecules. Examples are:

  • [5-fluoropyrimidin-2-yl]methanol
  • [2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]amine

Uniqueness

What sets [2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol apart is its unique combination of the fluoropyrimidine and isoindoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18FN3O

Molecular Weight

251.30 g/mol

IUPAC Name

[2-(5-fluoropyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C13H18FN3O/c14-11-5-15-12(16-6-11)17-7-10-3-1-2-4-13(10,8-17)9-18/h5-6,10,18H,1-4,7-9H2

InChI Key

HELXCIJQWCYCBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=C(C=N3)F)CO

Origin of Product

United States

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